molecular formula C15H29NO4 B083273 N-Lauroyl-L-serine CAS No. 14379-56-7

N-Lauroyl-L-serine

Cat. No. B083273
CAS RN: 14379-56-7
M. Wt: 287.39 g/mol
InChI Key: XGFQVJQXCLZRFH-ZDUSSCGKSA-N
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Description

N-Lauroyl-L-serine is a compound synthesized through the reaction of serine with lauric acid derivatives. It has been explored for various applications, notably as an emulsifier in oil-in-water systems (Nande, 2020).

Synthesis Analysis

The synthesis of N-Lauroyl-L-serine can be achieved through different methods. One method involves the esterification of lauric acid to produce methyl laurate, followed by an amidation reaction with serine. This method yielded N-Lauroyl-L-serinamide with a percent yield of 73.86% and an HLB value of 6.54 (Nande, 2020). Another approach is the lipase-catalyzed synthesis using lauric acid and L-serinamide in water-miscible organic solvents, achieving high conversion rates (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of N-Lauroyl-L-serine includes a lauroyl group attached to the amino acid serine. The structure has been characterized using various spectroscopic methods, including FTIR, which shows characteristic absorption bands for the amide carbonyl group (Nande, 2020).

Chemical Reactions and Properties

N-Lauroyl-L-serine undergoes various chemical reactions typical of amides and amino acids. For instance, the lipophilic N- and O-acyl derivatives of serine, including lauroyl derivatives, have shown fungicidal activity against different strains of fungi (Dirvianskytė et al., 2003).

Physical Properties Analysis

The physical properties of N-Lauroyl-L-serine derivatives, such as solubility and self-organization behavior, are influenced by factors like pH and concentration. Amphipathic derivatives, like those containing serine, can form micelles or fibers based on these conditions (Novelli et al., 2020).

Scientific Research Applications

  • N-Lauroyl-L-serinamide can be synthesized through the reaction of serine with methyl laurate and lauroyl chloride and used as an emulsifier in oil-in-water solutions (Nande, 2020).

  • Fatty acid L-serine amides, including saturated forms like lauroyl L-serine, have the capability to form self-assembled gels and show moderate cytotoxicity against cancer cells, suggesting potential in drug delivery applications (Lim et al., 2009).

  • N-Lauroyl-L-serine derivatives have been studied for their role in the structure of glycopeptidolipid antigens from Mycobacterium xenopi, contributing to the understanding of mycobacterial antigens (Rivière & Puzo, 1992).

  • Lipophylic N- and O-acyl derivatives of β-hydroxy ᴅʟ-α-amino acids, including derivatives of N-Lauroyl-L-serine, have been synthesized and found to have fungicidal activity against several fungi strains (Dirvianskytė et al., 2003).

  • N-Lauroyl-L-serine derivatives have also been explored for their antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis (Poiarkov et al., 2010).

properties

IUPAC Name

(2S)-2-(dodecanoylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFQVJQXCLZRFH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Lauroyl-L-serine

CAS RN

14379-56-7
Record name N-(1-Oxododecyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14379-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-oxododecyl)-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Takakura, Y Asano - Bioscience, Biotechnology, and …, 2019 - academic.oup.com
An N-lauroyl-l-phenylalanine-producing bacterium, identified as Burkholderia sp. strain LP5_18B, was isolated from a soil sample. The enzyme was purified from the cell-free extract of …
Number of citations: 8 academic.oup.com
E Wada, M Handa, K Imamura… - Journal of the …, 2002 - Wiley Online Library
N‐Medium‐ and long‐chain acyl‐l‐amino acids were enzymatically synthesized from the corresponding l‐amino acids and fatty acids using a reverse hydrolysis. Enzymes that are …
Number of citations: 38 aocs.onlinelibrary.wiley.com
M Koreishi, D Zhang, H Imanaka… - Journal of agricultural …, 2006 - ACS Publications
A novel enzyme that catalyzes efficient hydrolysis of capsaicin (8-methyl-N-vanillyl-6-nonenamide) was isolated from the culture broth of Streptomyces mobaraensis. The enzyme …
Number of citations: 44 pubs.acs.org
Y Sugimoto, S Toyoshima - Antimicrobial Agents and …, 1980 - Am Soc Microbiol
We have reported previously that N alpha-cocoyl-L-arginine ethyl ester (CAE) strongly inactivates hepatitis B surface antigen (HBsAg; Sugimoto and Toyoshima, Antimicrob. Agents …
Number of citations: 2 journals.asm.org
CS Hunneche, MN Lund, LH Skibsted… - Journal of agricultural …, 2008 - ACS Publications
A combinatorial chemistry approach was employed for the design and systematic synthesis of antioxidant−emulsifier bioconjugates to improve antioxidant activity in the interface …
Number of citations: 25 pubs.acs.org
G Haeger, J Probst, KE Jaeger, J Bongaerts… - FEBS Open …, 2023 - Wiley Online Library
Amino acid‐based surfactants are valuable compounds for cosmetic formulations. The chemical synthesis of acyl‐amino acids is conventionally performed by the Schotten‐Baumann …
Number of citations: 5 febs.onlinelibrary.wiley.com
B Zieniuk - Biomolecules, 2023 - mdpi.com
… -dihydroxyphenyl-3-propanoyl)-L-serine ethyl ester (38a), O-(3,4-dihydroxyphenyl-3-propanoyl)-L-serine lauryl ester (38b), and O-(3,4-dihydroxyphenyl-3-propanoyl)-N-lauroyl-L-serine …
Number of citations: 6 www.mdpi.com
SC Chang - 1980 - search.proquest.com
… a-carbon Separation of enantiomers of a-amino acids on Phase VI: O-lauroyl-N-lauroyl-L-serine tertTbutylamide Phase VII: 3-benzyl-N-lauroyl-L-aspartyl tert.-butylamide Phase VIII: y-…
Number of citations: 0 search.proquest.com
高倉康彰, タカクラヤスアキ - 2023 - tsukuba.repo.nii.ac.jp
… 0 N-lauroyl-L-serine … + N-lauroyl-L-serine … -L-asparagine (c), Nlauroyl-L-glutamine (d), N-lauroyl-L-lysine (e), N-lauroyl-L-histidine (f), N-lauroylL-serine (g), and N-lauroyl-L-threonine (h). …
Number of citations: 2 tsukuba.repo.nii.ac.jp

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